BenchChemオンラインストアへようこそ!

(Z)-2-chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide

Lipophilicity Membrane permeability Drug design

(Z)-2-Chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide (CAS 836663-73-1) is a synthetic small molecule belonging to the N-sulfonyl amidine (benzimidamide) class, characterized by a 2-chlorophenyl substituent, an N-methyl group, and a phenylsulfonyl moiety arranged in a defined Z-configuration. Its molecular formula is C14H13ClN2O2S with a molecular weight of 308.8 g/mol.

Molecular Formula C14H13ClN2O2S
Molecular Weight 308.78
CAS No. 836663-73-1
Cat. No. B2671067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide
CAS836663-73-1
Molecular FormulaC14H13ClN2O2S
Molecular Weight308.78
Structural Identifiers
SMILESCN=C(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H13ClN2O2S/c1-16-14(12-9-5-6-10-13(12)15)17-20(18,19)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17)
InChIKeyZGPQOPSWGDLWNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of (Z)-2-Chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide (CAS 836663-73-1)


(Z)-2-Chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide (CAS 836663-73-1) is a synthetic small molecule belonging to the N-sulfonyl amidine (benzimidamide) class, characterized by a 2-chlorophenyl substituent, an N-methyl group, and a phenylsulfonyl moiety arranged in a defined Z-configuration [1]. Its molecular formula is C14H13ClN2O2S with a molecular weight of 308.8 g/mol [1]. The compound is listed in major screening libraries and is commercially available as a research-grade building block for medicinal chemistry and chemical biology applications. The N-sulfonyl amidine scaffold is recognized in the patent literature for its pharmacological potential, particularly in cardiovascular and antiarrhythmic indications [2].

Why Substituting (Z)-2-Chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide with Close Benzimidamide Analogs Risks Assay or Synthetic Failure


Within the N-sulfonyl benzimidamide series, even minor structural variations produce measurable differences in key physicochemical properties that govern membrane permeability, solubility, and molecular recognition [1][2]. The presence of an N-methyl group on the target compound, compared to its primary amine analog, alters the hydrogen-bonding capacity and lipophilicity profile, which can shift passive diffusion rates and binding interactions. The 2-chloro substitution on the phenyl ring introduces a distinct electronic and steric environment that differs from analogs bearing nitro, methoxy, or unsubstituted phenyl groups. Procuring a generic benzimidamide without verifying these specific substitutions can lead to divergent results in structure-activity relationship (SAR) studies, failed synthetic transformations, or incompatible physicochemical behavior in biological assays [1][2].

Quantitative Physicochemical Differentiation of (Z)-2-Chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide (836663-73-1) Against Its Closest Structural Analog


Increased Lipophilicity (XLogP3-AA) Versus the Des-Methyl Analog Enhances Predicted Membrane Permeability

The target compound exhibits a computed XLogP3-AA of 3.1 compared to 2.8 for (Z)-2-chloro-N'-(phenylsulfonyl)benzimidamide (CAS 850800-13-4), the closest analog lacking the N-methyl group [1][2]. This increase of +0.3 log units indicates higher lipophilicity, which is quantitatively associated with improved passive membrane diffusion in predictive ADME models.

Lipophilicity Membrane permeability Drug design

Reduced Topological Polar Surface Area (TPSA) Improves Predicted Oral Bioavailability Potential

The target compound has a computed TPSA of 66.9 Ų, which is 14.0 Ų lower than the 80.9 Ų recorded for the des-methyl analog (Z)-2-chloro-N'-(phenylsulfonyl)benzimidamide [1][2]. TPSA values below 140 Ų are associated with favorable oral absorption, and the 17% reduction conferred by N-methylation positions the target compound further below the 90 Ų threshold commonly used for blood-brain barrier penetration prediction.

Polar surface area Oral bioavailability Drug-likeness

N-Methyl Substitution Reduces Hydrogen-Bond Donor Exposure Without Altering Acceptor Count, Modulating Binding Selectivity

Both the target compound and its des-methyl analog possess 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA) [1][2]. However, the N-methyl group on the target replaces an amidine N-H donor with an N-CH3 group, effectively converting a potential hydrogen-bond donating site into a hydrophobic contact. While the HBD count stays at 1 (the sulfonamide N-H), the nature of the donor changes, which can reduce off-target interactions with proteins that require a second donor for binding. The molecular weight increase from 294.76 to 308.80 g/mol (+14.04 Da) and the gain of one rotatable bond (4 vs. 3) further differentiate the compounds entropically [1][2].

Hydrogen bonding Molecular recognition Selectivity

The N-Sulfonyl Amidine Scaffold Is Validated in Potent Kinase Inhibition, Supporting the Target Compound's Investigational Relevance

Although no direct bioactivity data are available for (Z)-2-chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide itself, the N-sulfonyl amidine chemotype has been independently validated as a scaffold for potent c-Met kinase inhibitors. In a 2020 study, a series of N-sulfonylamidine derivatives were evaluated; the lead compound 26af demonstrated a c-Met IC50 of 2.89 nM and antiproliferative IC50 values of 0.28–0.72 μM across A549, HT-29, MKN-45, and MDA-MB-231 cancer cell lines, with favorable pharmacokinetics in BALB/c mice [1]. The target compound shares the core N-sulfonyl amidine substructure and the 2-chlorophenyl motif found in active analogs, positioning it as a relevant probe for kinase-targeted SAR exploration.

Kinase inhibition c-Met Anticancer

The Z-Configuration and Phenylsulfonyl Group Provide a Defined Geometry for Structure-Based Design Not Present in E-Isomers or Non-sulfonylated Analogs

The Z (cis) configuration about the C=N double bond, as documented by the IUPAC name and SMILES notation in PubChem [1], imposes a specific spatial relationship between the 2-chlorophenyl ring and the phenylsulfonyl group. This contrasts with E-isomers of N-sulfonyl benzimidamides (e.g., (E)-2-chloro-N,N-dimethyl-N'-(phenylsulfonyl)benzimidamide) where the phenyl groups are positioned trans to each other, potentially altering binding pose and pharmacophore matching. The defined Z-geometry, combined with the steric bulk of the phenylsulfonyl group, provides a conformationally restricted scaffold that can be exploited in docking and structure-based optimization workflows [2].

Stereochemistry Structure-based design Conformational restriction

Research and Procurement Application Scenarios for (Z)-2-Chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide (CAS 836663-73-1)


Kinase Inhibitor Lead Discovery and SAR Expansion

Based on class-level evidence that N-sulfonyl amidine derivatives achieve sub-nanomolar c-Met inhibition (compound 26af: IC50 = 2.89 nM) [1], (Z)-2-chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide is suitable for inclusion in kinase-focused screening libraries. Its higher XLogP3-AA (3.1 vs. 2.8 for des-methyl analog) and lower TPSA (66.9 vs. 80.9 Ų) predict better cell permeability [2][3], reducing the risk of false negatives in cell-based kinase assays.

Synthesis of Sulfonimidamide-Derived Pharmacological Probes

The compound serves as a precursor for sulfonimidamide synthesis via oxidation, as described in patent literature on substituted sulfonimidamides with cardiovascular activity [4]. Its N-methyl group and Z-configuration provide a defined starting geometry for further functionalization, enabling the generation of novel analogs for antiarrhythmic or cardioprotective screening.

Computational Chemistry and Structure-Based Drug Design

The Z-configuration and single hydrogen bond donor (sulfonamide N-H) provide a well-defined 3D pharmacophore suitable for molecular docking and dynamics simulations. The compound's computed properties (XLogP3-AA 3.1, TPSA 66.9, MW 308.8) fall within drug-like chemical space, making it a suitable starting point for virtual screening and scaffold hopping exercises [2].

NNMT-Related Metabolic Pathway Probing

Close structural analogs bearing the (E)-2-chloro-N,N-dimethyl-N'-(phenylsulfonyl)benzimidamide scaffold have been annotated as inhibitors of nicotinamide N-methyltransferase (NNMT) [5]. The target compound, with its distinct Z-geometry and monomethyl substitution, offers a complementary probe for investigating NNMT inhibition and its downstream effects on the methionine cycle and DNA methylation, potentially with a different selectivity profile.

Quote Request

Request a Quote for (Z)-2-chloro-N-methyl-N'-(phenylsulfonyl)benzimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.